1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol
Overview
Description
“1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol” is a chemical compound with the molecular formula C9H8BrF3O . It contains a benzene ring substituted with a bromo group, a trifluoromethyl group, and an ethanol group .
Synthesis Analysis
The synthesis of this compound can be achieved through bromination methods applied to optically active ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanol . A substitution/exchange reaction of bromine occurs between an already produced desired benzyl bromide and bromide ion existing in the reaction system .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group at the 2nd position, a trifluoromethyl group at the 5th position, and an ethanol group at the 1st position . The InChI code for this compound is 1S/C9H8BrF3O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-5,14H,1H3 .Physical and Chemical Properties Analysis
The physical form of this compound is liquid . It has a molecular weight of 267.05 . It should be stored at room temperature .Scientific Research Applications
Biocatalytic Synthesis for Pharmaceutical Intermediates
Biocatalytic methods have been developed for synthesizing optically pure enantiomers of related trifluoromethylphenyl ethanol compounds, showcasing their importance as pharmaceutical intermediates. These methods involve the asymmetric reduction of acetophenone derivatives to their corresponding alcohols using recombinant bacteria or isolated fungal strains. For example, a process using Escherichia coli cells achieved over 99% yield and enantiomeric excess in producing (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, a close relative of the compound , underscoring the potential for efficient, scalable production of such intermediates (Chen et al., 2019).
Catalytic Deoxytrifluoromethylation
In catalysis, phenyl bromodifluoroacetate, a compound analogous to 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol, has been used to convert alcohols to trifluoromethanes in a Cu-catalyzed deoxytrifluoromethylation reaction. This reaction facilitates the streamlined synthesis of biologically active molecules, demonstrating the compound's utility in medicinal chemistry, agriculture, and materials science (de Azambuja et al., 2019).
Enantioselective Synthesis
Efforts to synthesize chiral intermediates like (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol showcase the utility of certain trifluoromethylphenyl alcohols in producing key intermediates for drugs such as aprepitant. These studies highlight the role of biocatalysis in achieving high enantiomeric excess and yield, offering an efficient alternative to chemical synthesis for chiral alcohol production (Ouyang et al., 2013).
Antimicrobial Compound Synthesis
The synthesis of novel compounds like 2-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole demonstrates the potential of trifluoromethylphenyl ethanol derivatives in creating antimicrobial agents. This illustrates the broader applicability of such compounds in developing new therapeutic agents with potential antibacterial and antifungal properties (Vora & Vyas, 2019).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5,14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXUUPYNPNIXQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.